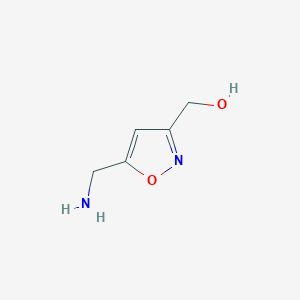
Tert-butyl 1-(3-methyl-4-nitrophenyl)pyrrolidin-3-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 1-(3-methyl-4-nitrophenyl)pyrrolidin-3-ylcarbamate: is a complex organic compound that belongs to the class of carbamates This compound is characterized by its unique structure, which includes a pyrrolidine ring, a nitrophenyl group, and a tert-butyl ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 1-(3-methyl-4-nitrophenyl)pyrrolidin-3-ylcarbamate typically involves multiple steps. One common method starts with the nitration of 3-methylphenyl to form 3-methyl-4-nitrophenyl. This intermediate is then reacted with pyrrolidine under specific conditions to form the pyrrolidin-3-yl derivative. Finally, the carbamic acid tert-butyl ester is introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, often leading to the formation of nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which can further react to form various substituted products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate and ester moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates and esters.
Applications De Recherche Scientifique
Chemistry: In chemistry, Tert-butyl 1-(3-methyl-4-nitrophenyl)pyrrolidin-3-ylcarbamate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in studying biological pathways and mechanisms.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of Tert-butyl 1-(3-methyl-4-nitrophenyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrrolidine ring can interact with various receptors and enzymes. The carbamate moiety can undergo hydrolysis, releasing active intermediates that exert biological effects. The overall mechanism involves multiple pathways, including enzyme inhibition and receptor modulation.
Comparaison Avec Des Composés Similaires
- [1-(3-Methyl-4-nitrophenyl)-pyrrolidin-2-yl]-carbamic acid tert-butyl ester
- [1-(3-Methyl-4-nitrophenyl)-pyrrolidin-3-yl]-carbamic acid methyl ester
- [1-(3-Methyl-4-nitrophenyl)-pyrrolidin-3-yl]-carbamic acid ethyl ester
Uniqueness: The uniqueness of Tert-butyl 1-(3-methyl-4-nitrophenyl)pyrrolidin-3-ylcarbamate lies in its specific combination of functional groups. The presence of the tert-butyl ester moiety provides steric hindrance, which can influence the compound’s reactivity and stability. Additionally, the nitrophenyl group offers unique electronic properties that can be exploited in various applications.
Propriétés
Formule moléculaire |
C16H23N3O4 |
|---|---|
Poids moléculaire |
321.37 g/mol |
Nom IUPAC |
tert-butyl N-[1-(3-methyl-4-nitrophenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C16H23N3O4/c1-11-9-13(5-6-14(11)19(21)22)18-8-7-12(10-18)17-15(20)23-16(2,3)4/h5-6,9,12H,7-8,10H2,1-4H3,(H,17,20) |
Clé InChI |
UVBRUZYDIQHLTQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N2CCC(C2)NC(=O)OC(C)(C)C)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Glycine, N-[(4-chloro-1H-pyrrolo[2,3-B]pyridin-5-YL)carbonyl]-, methyl ester](/img/structure/B8586369.png)
![N-[4-(5-Oxo-4,5-dihydropyrazin-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B8586375.png)




![6-(Butylamino)-2-propyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B8586402.png)

![4-N-phenylpyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8586439.png)
